![molecular formula C14H21N3O4S B10958467 N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide](/img/structure/B10958467.png)
N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide typically involves the reaction of 4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide with cyclohexylamine. The reaction is carried out under microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods . The chemical structure of the synthesized compound is confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.
Scientific Research Applications
N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes . This inhibition can lead to therapeutic effects, such as reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
4-(2-substituted hydrazinyl)benzenesulfonamides: These compounds share a similar core structure and have been studied for their enzyme inhibitory effects.
N-acylhydrazone derivatives: These compounds also exhibit anti-inflammatory and anti-nociceptive activities.
Uniqueness
N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide is unique due to its specific structure, which allows it to interact effectively with carbonic anhydrase enzymes. This specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H21N3O4S |
---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c15-16-14(18)10-21-12-6-8-13(9-7-12)22(19,20)17-11-4-2-1-3-5-11/h6-9,11,17H,1-5,10,15H2,(H,16,18) |
InChI Key |
DRELWYBOFANDBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.